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Compound of Interest

Compound Name: (R)-(+)-2-Phenyl-1-propanol

Cat. No.: B096170

An In-Depth Technical Guide to (R)-(+)-2-Phenyl-1-propanol

Abstract

(R)-(+)-2-Phenyl-1-propanol is a chiral alcohol of significant interest in the fields of organic
synthesis, pharmaceutical development, and fragrance chemistry. Its value is derived from its
defined stereochemistry, which makes it a crucial chiral building block for the synthesis of
enantiomerically pure, high-value molecules. This guide provides a comprehensive technical
overview of (R)-(+)-2-Phenyl-1-propanol, covering its chemical identity, physicochemical
properties, stereochemical assignment, enantioselective synthesis strategies, key applications,
and analytical methodologies for determining enantiomeric purity. Detailed experimental
protocols and safety information are included to support researchers and drug development
professionals in its effective and safe utilization.

Chemical Identity and Identifiers

Precise identification is paramount for ensuring the correct stereoisomer is used in synthesis
and research. The identifiers for (R)-(+)-2-Phenyl-1-propanol are consolidated below.
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Identifier Value Source

CAS Number 19141-40-3 PubChem[1]
IUPAC Name (2R)-2-phenylpropan-1-ol PubChem[1]
Molecular Formula CoH120 PubChem[1]

R)-2-Phenylpropan-1-ol, (+)-2-
Synonyms (R) yiprop *) PubChem[1]
Phenyl-1-propanol

INChl=1S/C9H120/c1-8(7-
InChl 10)9-5-3-2-4-6-9/h2- PubChem([1]
6,8,10H,7H2,1H3/t8-/m0/s1

RNDNSYIPLPAXAZ-
InChiKey PubChem[1]
QMMMGPOBSA-N

_ C--INVALID-LINK--
Canonical SMILES PubChem[1]
Cl=CcC=CcC=C1

EC Number 677-807-5 PubChem[1]

Physicochemical and Stereochemical Properties

The physical properties and stereochemistry of a molecule dictate its behavior in chemical
reactions and biological systems.

Physicochemical Data

The key physical properties are summarized in the following table.
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Property Value Source
Molecular Weight 136.19 g/mol PubChem[1][2]
Appearance Colorless liquid ECHEMI[3], PubChem][2]
- ) ChemicalBook[4], Sigma-
Boiling Point 110-111 °C at 10 mmHg ]
Aldrich[5]
) ChemicalBook[4], Sigma-
Density 0.975 g/mL at 25 °C )
Aldrich[5]
) ChemicalBook[4], Sigma-
Refractive Index (n2°/D) 1.526 - 1.527 )
Aldrich[5]
- Insoluble in water; Soluble in ) o
Solubility Flinn Scientific[6], ECHEMI[3]
ethyl alcohol
Flash Point 94 °C (201.2 °F) - closed cup Sigma-Aldrich[5]

Stereochemistry: The (R) Configuration

The designation "(R)" refers to the absolute configuration of the stereocenter (the chiral carbon
atom, C2) as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For 2-phenyl-1-
propanol, the chiral carbon is bonded to a phenyl group, a methyl group, a hydroxymethyl
group, and a hydrogen atom.

The assignment process involves prioritizing these four substituents:
¢ -CH20H (hydroxymethyl group): Highest priority (Priority 1) due to the oxygen atom.
e -CeHs (phenyl group): Second priority (Priority 2).

e -CHs (methyl group): Third priority (Priority 3).

-H (hydrogen atom): Lowest priority (Priority 4).

When viewing the molecule with the lowest priority group (hydrogen) pointing away, the
sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the designation "
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(R)" for rectus. The "(+)" sign indicates that this enantiomer is dextrorotatory, meaning it rotates
plane-polarized light to the right.

Enantioselective Synthesis

The production of single-enantiomer compounds is critical, as different enantiomers can exhibit
vastly different biological effects.[7] The most common and efficient route to (R)-(+)-2-Phenyl-
1-propanol is the asymmetric reduction of a prochiral precursor, typically 2-
phenylpropionaldehyde or propiophenone.

This transformation relies on a chiral catalyst or biocatalyst to control the stereochemical
outcome, ensuring the hydrogen atoms are added to the carbonyl group in a spatially defined
manner.

Caption: Asymmetric synthesis of (R)-(+)-2-Phenyl-1-propanol.

Experimental Protocol: Asymmetric Hydrogenation

This protocol describes a general methodology for the asymmetric hydrogenation of
propiophenone using a Ruthenium-BINAP type catalyst, a common method for achieving high
enantioselectivity.[8]

Materials:

Propiophenone

Ruthenium precursor (e.g., [RuClz(benzene)]z)

Chiral ligand (e.g., (R)-BINAP)

Degassed, anhydrous solvent (e.g., methanol)

Hydrogen gas (high purity)

Inert gas (Argon or Nitrogen)

Procedure:
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o Catalyst Preparation (under inert atmosphere): In a glovebox, dissolve the ruthenium
precursor and the (R)-BINAP ligand in degassed methanol. Stir the solution at room
temperature for 30-60 minutes to form the active catalyst complex.

o Reaction Setup: Transfer the prepared catalyst solution to a high-pressure hydrogenation
reactor that has been purged with inert gas.

o Substrate Addition: Add a solution of propiophenone in degassed methanol to the reactor.

e Hydrogenation: Seal the reactor, purge it several times with hydrogen gas, and then
pressurize to the desired pressure (e.g., 10-50 atm).

» Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C).
The reaction progress can be monitored by taking aliquots and analyzing them by GC or
TLC. Lowering the reaction temperature can often increase enantioselectivity.[8]

o Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the
reactor with inert gas.

 Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude
product can be purified by flash column chromatography on silica gel to yield pure (R)-(+)-2-
Phenyl-1-propanol.

e Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or
GC (see Section 6.0).

Key Applications

The utility of (R)-(+)-2-Phenyl-1-propanol stems from its specific stereochemistry and
functional groups.

» Chiral Building Block: It is a versatile chiral synthon used in the synthesis of more complex,
enantiomerically pure molecules, particularly within the pharmaceutical industry.[9] Its
defined stereocenter is fundamental for introducing chirality into target molecules.

o Pharmaceutical Intermediate: Phenylpropanol derivatives are integral in the synthesis of
various active pharmaceutical ingredients, including certain non-steroidal anti-inflammatory
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drugs (NSAIDs) and beta-adrenoblockers.[9][10]

o Fragrance Industry: 2-Phenyl-1-propanol possesses a pleasant floral scent, often described
as Lila-hyacinth.[7][10] This makes it a valuable ingredient in cosmetics, fine fragrances, and
household products.

Analytical Methodologies for Enantiomeric Purity
Assessment

For any application involving a chiral compound, verifying its enantiomeric purity is a critical
quality control step. The accurate determination of enantiomeric excess (ee) is a cornerstone of
asymmetric synthesis.[11]

Caption: General workflow for ee determination by Chiral HPLC.

Comparison of Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC),
and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used.[11]

. . Chiral NMR
Feature Chiral HPLC Chiral GC
Spectroscopy
) ) Formation of
) o ) Separation of volatile ) )
Differential interaction ) diastereomeric
) ) enantiomers based on ]
o of enantiomers with a ) o ) complexes with a
Principle ) ) differential interaction ) )
chiral stationary phase ) ) chiral solvating agent,
witha CSP in a ) o
(CSP).[11] ) causing distinct
capillary column.[11] ) )
chemical shifts.[11]
Resolution High Very High Moderate to Low
May require Simple, but requires a
Sample Prep Simple dissolution derivatization to chiral solvating agent.
increase volatility.[11] [11]
Good, but can be
Accuracy High High limited by peak
overlap
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Protocol: Enantiomeric Excess Determination by Chiral
HPLC

This protocol provides a standard method for separating the enantiomers of 2-phenyl-1-
propanol. Polysaccharide-based chiral stationary phases are highly effective for this separation.
[12]

Materials and Equipment:

HPLC system with UV detector, pump, and column oven.[12]

Chiral HPLC Column: e.g., Chiralcel® OD-H (250 x 4.6 mm, 5 pum).[12]

HPLC Grade Solvents: n-Hexane, Isopropanol (2-Propanol).[12]

Sample of 2-phenyl-1-propanol.

Volumetric flasks, pipettes, and syringe filters (0.45 um).
Procedure:

o Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane/lsopropanol
(90:10, v/v). Degas the solution thoroughly before use. The ratio of the alcohol modifier is a
crucial parameter for optimizing resolution.[12]

o Sample Preparation: Accurately weigh and dissolve a small amount of the 2-phenyl-1-
propanol sample in the mobile phase to create a solution of approximately 0.5-1.0 mg/mL.
Filter the sample solution through a 0.45 pum syringe filter into an HPLC vial.[12]

e HPLC Conditions:
o Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

o Flow Rate: 0.5 mL/min. A lower flow rate can increase interaction time and improve

resolution.[12]

o Column Temperature: 25 °C.[12]
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o Detection: UV at 254 nm (due to the phenyl group chromophore).[12]

o Injection Volume: 10 pL.[12]

e Analysis:
o Equilibrate the column with the mobile phase until a stable baseline is achieved.
o Inject the prepared sample.

o Record the chromatogram. The (R) and (S) enantiomers should resolve into two separate
peaks.

» Data Processing:
o Integrate the area of each peak.

o Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Areax - Areaz) /
(Area1 + Areaz) | * 100 (where Areaa is the area of the major enantiomer peak and Areaz is
the area of the minor one).

Safety, Handling, and Storage

Proper handling and storage are essential for laboratory safety.

Hazard Identification: (R)-(+)-2-Phenyl-1-propanol is classified as harmful if swallowed
(H302).[1] It can also be irritating to the eyes, skin, and respiratory system.[6]

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat.[6]

e Handling: Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly
after handling. Keep away from heat, sparks, and open flames, as it is a combustible liquid.
[6][13]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible substances like strong oxidizing agents.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. (+)-2-Phenyl-1-propanol | C9H120 | CID 177050 - PubChem [pubchem.ncbi.nlm.nih.gov]
. 2-Phenyl-1-propanol | C9H120 | CID 14295 - PubChem [pubchem.ncbi.nim.nih.gov]
. echemi.com [echemi.com]

. (R)-(+)-2-PHENYL-1-PROPANOL | 19141-40-3 [chemicalbook.com]

1
2
3
4
e 5. 2-Phenyl-1-propanol 97 1123-85-9 [sigmaaldrich.com]
6. 2-Phenyl-1-Propanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
7. real.mtak.hu [real.mtak.hu]
8. benchchem.com [benchchem.com]

9. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]
¢ 10. benchchem.com [benchchem.com]
e 11. benchchem.com [benchchem.com]
e 12. benchchem.com [benchchem.com]

¢ 13. sigmaaldrich.com [sigmaaldrich.com]

 To cite this document: BenchChem. [(R)-(+)-2-Phenyl-1-propanol CAS number and
identifiers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096170#r-2-phenyl-1-propanol-cas-number-and-
identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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